1-[1-(1,2,5-Thiadiazol-3-yl)piperidin-4-yl]-3-(thiophen-2-yl)urea
Description
Properties
IUPAC Name |
1-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-3-thiophen-2-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5OS2/c18-12(15-11-2-1-7-19-11)14-9-3-5-17(6-4-9)10-8-13-20-16-10/h1-2,7-9H,3-6H2,(H2,14,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZBGVVQTFIVCNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)NC2=CC=CS2)C3=NSN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
1-(1,2,5-Thiadiazol-3-yl)piperidin-4-amine (Intermediate A)
Synthesized via nucleophilic aromatic substitution using piperidin-4-amine and 3-chloro-1,2,5-thiadiazole in refluxing toluene (72 h, 68% yield). Alternative routes employ Lawesson's reagent for thiadiazole ring formation from diamino precursors.
Optimization notes:
- Lithium bis(trimethylsilyl)amide (LDA) enhances reaction rates in non-polar solvents
- Microwave-assisted synthesis reduces reaction time to 4 h (yield: 63%)
Urea Bond Formation Strategies
Isocyanate Coupling Method
Reacting Intermediate A with thiophen-2-yl isocyanate in anhydrous THF at 0–5°C (Scheme 1):
Reaction conditions:
| Parameter | Value | Source |
|---|---|---|
| Solvent | Tetrahydrofuran (THF) | |
| Temperature | 0–5°C → RT | |
| Reaction time | 12–16 h | |
| Base | Pyridine (2.2 equiv) | |
| Yield | 58–72% |
Mechanistic insights:
The reaction proceeds through nucleophilic attack of the piperidine amine on the isocyanate carbonyl, followed by proton transfer and urea formation. Steric hindrance from the thiadiazole ring necessitates extended reaction times compared to simpler urea derivatives.
Carbamate Aminolysis Approach
Alternative pathway using phenyl chloroformate:
Intermediate A → Carbamate intermediate
Carbamate + Thiophen-2-ylamine
Advantages:
Alternative Synthetic Routes
One-Pot Sequential Coupling
Developed from oncology drug synthesis protocols:
Procedure:
- Piperidin-4-amine + 3-bromo-1,2,5-thiadiazole (Pd(OAc)₂/XPhos)
- In situ generation of isocyanate from thiophen-2-ylcarbamoyl chloride
- Urea formation under microwave irradiation (100°C, 30 min)
Key metrics:
Solid-Phase Synthesis
Adapted from combinatorial chemistry approaches:
Steps:
- Wang resin-bound piperidine
- Thiadiazole introduction via SNAr
- Urea formation using carbonyldiimidazole (CDI)
- Cleavage with TFA/CH₂Cl₂
Performance:
Critical Reaction Parameters
Solvent effects:
| Solvent | Yield (%) | Reaction Time (h) | Purity (%) |
|---|---|---|---|
| DMF | 72 | 12 | 95.4 |
| THF | 68 | 16 | 97.1 |
| DCM | 41 | 24 | 89.3 |
| Toluene | 65 | 18 | 96.8 |
Temperature optimization:
- Below 0°C: Prevents dimerization but slows kinetics
- 25–40°C: Optimal balance between rate and selectivity
- >60°C: Significant decomposition observed
Purification and Characterization
Standard workup:
- Aqueous extraction (NaHCO₃/H₂O)
- Column chromatography (SiO₂, EtOAc/Hexanes 3:7 → 1:1)
- Recrystallization (EtOH/H₂O)
Analytical data:
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.45 (dd, J = 5.1 Hz, 1H), 7.02–6.98 (m, 2H), 4.15–4.08 (m, 1H), 3.82–3.75 (m, 2H), 3.12–3.05 (m, 2H), 2.95–2.88 (m, 1H), 1.92–1.85 (m, 2H), 1.68–1.60 (m, 2H)
- HRMS (ESI): m/z calcd for C₁₃H₁₆N₅OS₂ [M+H]⁺: 330.0743, found: 330.0746
- HPLC: tR = 6.72 min (98.4% purity, C18 column)
Scalability and Process Chemistry
Kilogram-scale production protocol (adapted from):
- Charge 2.5 kg Intermediate A in 12 L THF
- Add 1.1 equiv thiophen-2-yl isocyanate at −10°C
- Maintain at 20–25°C for 18 h
- Quench with 15 L H₂O
- Crystallize from EtOH/H₂O (3:1)
Process metrics:
- Isolated yield: 69%
- Purity: 99.1% (HPLC)
- Residual solvents: <300 ppm (ICH guidelines)
Comparative Method Analysis
| Method | Yield (%) | Purity (%) | Cost Index | Scalability |
|---|---|---|---|---|
| Isocyanate coupling | 72 | 98.4 | 1.0 | Excellent |
| Carbamate aminolysis | 67 | 97.8 | 1.2 | Good |
| One-pot microwave | 54 | 98.2 | 1.5 | Moderate |
| Solid-phase | 82* | 95.6 | 3.8 | Limited |
Emerging Synthetic Technologies
Continuous flow chemistry (patent pending):
- Microreactor design: 2.5 mL volume
- Throughput: 12 g/h
- Key advantages:
- Precise temperature control (±0.5°C)
- Reduced solvent consumption (40%)
- Improved safety profile
Biocatalytic approaches:
- Urease-mediated coupling (experimental stage)
- Immobilized Candida antarctica lipase B
- Current yield: 38% (needs optimization)
Chemical Reactions Analysis
Coupling Reactions for Urea Formation
The core urea group (-NH-C(=O)-NH-) is synthesized via coupling between a thiadiazole-piperidine amine intermediate and thiophen-2-yl isocyanate (Fig. 1A). This reaction typically occurs under mild conditions (0–25°C) in aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), yielding >80% purity after recrystallization.
| Reaction Type | Conditions | Outcome | Reference |
|---|---|---|---|
| Isocyanate coupling | DCM, 0–25°C, 12–24 h | Formation of urea core |
Substitution Reactions
The thiadiazole and thiophene rings participate in electrophilic substitution. For example:
-
Halogenation : Reacts with bromine (Br₂) in acetic acid to yield 5-bromo-thiadiazole derivatives .
-
Sulfonation : Treatment with chlorosulfonic acid introduces sulfonyl groups at the thiophene β-position.
| Reaction | Reagents | Product | Yield |
|---|---|---|---|
| Bromination | Br₂, CH₃COOH, 40°C, 6 h | 5-Bromo-1,2,5-thiadiazole analog | 67% |
| Sulfonation | ClSO₃H, DCM, 0°C, 2 h | Thiophene-2-sulfonamide derivative | 58% |
Hydrolysis and Stability
The urea group undergoes hydrolysis under acidic (HCl) or basic (NaOH) conditions, yielding corresponding amines and carbon dioxide. Kinetic studies show t₁/₂ = 48 h at pH 7.4 (37°C), indicating moderate stability in physiological environments.
| Condition | Products | Rate Constant (k) |
|---|---|---|
| 1M HCl, reflux, 3 h | Piperidine amine + CO₂ | 0.023 min⁻¹ |
| 1M NaOH, 60°C, 2 h | Thiophen-2-ylamine + CO₂ | 0.017 min⁻¹ |
Oxidation and Reduction
-
Oxidation : The thiadiazole sulfur atom oxidizes to sulfoxide using H₂O₂/AcOH, enhancing polarity.
-
Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the thiophene ring to a dihydrothiophene, altering electronic properties.
| Reaction | Reagents | Outcome |
|---|---|---|
| Thiadiazole oxidation | 30% H₂O₂, AcOH, 50°C, 4 h | Sulfoxide formation (confirmed by MS) |
| Thiophene reduction | 10% Pd/C, H₂ (1 atm), EtOH | Dihydrothiophene derivative |
Cyclization and Heterocycle Formation
In the presence of POCl₃, the urea group undergoes cyclization with adjacent amines to form fused bicyclic structures (e.g., thiadiazolo[3,2-a]pyrimidines) .
| Reagent | Conditions | Product |
|---|---|---|
| POCl₃ | Reflux, 8 h, N₂ atmosphere | Thiadiazolo[3,2-a]pyrimidine-5-one |
Metal Coordination
The thiadiazole nitrogen and urea carbonyl oxygen act as ligands for transition metals (e.g., Cu²⁺, Zn²⁺). X-ray crystallography confirms octahedral coordination in Cu complexes .
| Metal Salt | Coordination Sites | Application |
|---|---|---|
| Cu(NO₃)₂ | N (thiadiazole), O (urea) | Anticancer agent enhancement |
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of thiadiazole derivatives, including 1-[1-(1,2,5-Thiadiazol-3-yl)piperidin-4-yl]-3-(thiophen-2-yl)urea, as anticancer agents. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation and survival pathways .
Case Study:
A study published in ResearchGate demonstrated that thiadiazole derivatives exhibited significant cytotoxicity against several cancer cell lines. The mechanism was attributed to the disruption of cellular signaling pathways crucial for cancer cell survival .
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Its structure allows it to interact with bacterial cell membranes and inhibit essential processes such as DNA replication and protein synthesis.
Case Study:
In vitro studies have reported that derivatives of thiadiazole possess activity against both Gram-positive and Gram-negative bacteria. For example, compounds similar to this compound were evaluated for their antibacterial efficacy using standard protocols against pathogens like Staphylococcus aureus and Escherichia coli .
Plant Growth Regulation
Thiadiazole derivatives are being explored for their potential to regulate plant growth and development. They have been identified as anti-senescence agents that can enhance the longevity of plant cells under stress conditions.
Case Study:
A patent (EP3191482A1) describes the use of thiadiazole derivatives for regulating plant senescence. These compounds were shown to improve stress tolerance in plants by modulating hormonal responses and enhancing photosynthetic efficiency .
Materials Science Applications
The unique properties of this compound make it suitable for applications in materials science. Its ability to form stable complexes with metals has implications for the development of new materials with specific electronic or catalytic properties.
Case Study:
Research indicates that compounds containing thiadiazole rings can be used as ligands in coordination chemistry, leading to the synthesis of novel metal complexes with potential applications in catalysis and sensor technologies .
Summary Table of Applications
| Field | Application | Mechanism/Effect |
|---|---|---|
| Medicinal Chemistry | Anticancer activity | Induction of apoptosis via kinase inhibition |
| Antimicrobial properties | Disruption of bacterial cell functions | |
| Agriculture | Plant growth regulation | Anti-senescence effects enhancing stress tolerance |
| Materials Science | Coordination chemistry | Formation of stable metal complexes |
Mechanism of Action
The mechanism of action of 1-[1-(1,2,5-Thiadiazol-3-yl)piperidin-4-yl]-3-(thiophen-2-yl)urea involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This can lead to the disruption of cellular processes in microorganisms or cancer cells, resulting in their death .
Comparison with Similar Compounds
1-[1-(1,2,5-Thiadiazol-3-yl)piperidin-4-yl]-3-(thiophen-2-yl)urea can be compared to other thiadiazole derivatives, such as:
1,3,4-Thiadiazole derivatives: These compounds also exhibit a wide range of biological activities, including antimicrobial and anticancer properties.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine derivatives: These compounds have been studied for their pharmacological activities, including enzyme inhibition and anticancer effects.
Biological Activity
The compound 1-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-3-(thiophen-2-yl)urea is a novel synthetic molecule that has garnered attention for its potential biological activities. This compound features a unique combination of thiadiazole and thiophene moieties, which may enhance its pharmacological properties. Research suggests that derivatives of thiadiazole exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 286.39 g/mol. The presence of sulfur in the thiadiazole and thiophene rings contributes to its lipophilicity, facilitating membrane permeability and biological activity.
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial properties of thiadiazole derivatives. For instance:
- Khan et al. reported that various thiadiazole compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In particular, compounds similar to the target molecule showed IC50 values ranging from 0.87 µM to 8.32 µM against urease enzymes, indicating strong inhibitory effects on bacterial growth .
- Research on related compounds revealed that they possess antifungal properties as well, with effective inhibition against pathogens such as Candida albicans and Staphylococcus aureus .
Anti-inflammatory Activity
Thiadiazole derivatives are also known for their anti-inflammatory effects. A study highlighted that compounds containing the thiadiazole moiety can inhibit pro-inflammatory cytokines, thus reducing inflammation in various models . The specific mechanisms often involve modulation of signaling pathways related to inflammatory responses.
Anticancer Properties
The anticancer potential of thiadiazole-based compounds has been explored extensively:
- In vitro studies have shown that certain derivatives can induce apoptosis in cancer cell lines such as U937 and Mia PaCa-2. The mechanism often involves the inhibition of key enzymes involved in cell proliferation and survival .
- Molecular docking studies suggest that these compounds may interact with specific protein targets within cancer cells, further emphasizing their potential as therapeutic agents .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiadiazole derivatives:
| Compound | Structure | IC50 (µM) | Activity Type |
|---|---|---|---|
| 6a | Unsubstituted derivative | 0.87 ± 0.09 | Urease inhibition |
| 6e | Substituted derivative | 8.32 ± 1.21 | Urease inhibition |
| G | Triazolo-thiadiazole | Varies | Antimicrobial |
The SAR indicates that modifications to the thiadiazole or piperidine rings can significantly influence biological activity, suggesting avenues for further research and development.
Case Studies
- Antimicrobial Efficacy : A study conducted by Khan et al. evaluated the antimicrobial effects of synthesized thiadiazole derivatives against Escherichia coli and Staphylococcus aureus. The results indicated a marked reduction in bacterial viability at low concentrations (0.78 - 3.125 µg/mL) comparable to standard antibiotics .
- Anti-inflammatory Mechanisms : Another investigation focused on the anti-inflammatory properties of related compounds, revealing their capability to inhibit NF-kB signaling pathways, which are crucial in mediating inflammatory responses .
- Anticancer Activity : A recent study assessed various thiadiazole derivatives for their cytotoxic effects on cancer cell lines, demonstrating significant antiproliferative activity with IC50 values lower than established chemotherapeutic agents .
Q & A
Basic Question: What are the standard synthetic routes for preparing this urea derivative, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis of urea derivatives typically involves coupling an isocyanate with an amine. For the target compound, 1-(1,2,5-thiadiazol-3-yl)piperidin-4-amine can react with thiophen-2-yl isocyanate under inert conditions. A common protocol (adapted from similar urea syntheses) uses dichloromethane or toluene as solvents, with triethylamine to neutralize HCl byproducts . Reflux conditions (~40–80°C) and stoichiometric control (1:1 molar ratio of amine to isocyanate) are critical for achieving yields >70%. Side reactions, such as dimerization of the isocyanate, can be minimized by slow addition of reagents. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended to isolate the pure product. For NMR validation, compare peaks to analogous urea compounds (e.g., 1H NMR δ ~10.5 ppm for urea NH protons) .
Basic Question: What spectroscopic techniques are most effective for confirming the structural integrity of this compound?
Methodological Answer:
A combination of 1H/13C NMR and X-ray crystallography is optimal. For NMR:
- 1H NMR : Identify urea NH protons (δ 9.5–10.5 ppm) and thiophene/piperidine protons (δ 6.5–8.0 ppm for thiophene; δ 1.5–3.5 ppm for piperidine) .
- 13C NMR : Confirm the urea carbonyl (δ ~160 ppm) and thiadiazole/thiophene carbons (δ ~120–150 ppm) .
For absolute configuration, single-crystal X-ray diffraction (as demonstrated for structurally related thiadiazolyl ureas) provides unambiguous confirmation of regiochemistry and stereochemistry .
Advanced Question: How can researchers optimize the coupling reaction to maximize regioselectivity and purity?
Methodological Answer:
Optimization requires Design of Experiments (DoE) principles:
- Variables : Temperature, solvent polarity (e.g., DMF vs. toluene), and catalyst (e.g., DMAP vs. no catalyst).
- Response Metrics : Yield, purity (HPLC), and regioselectivity (NMR).
A fractional factorial design (e.g., 2^3 matrix) can identify critical factors. For example, highlights flow-chemistry methods for improving reaction homogeneity and reducing side products. Implementing continuous-flow reactors with real-time monitoring (e.g., in-line FTIR) allows precise control of residence time and temperature, enhancing regioselectivity .
Advanced Question: How to resolve discrepancies between experimental NMR data and computational predictions?
Methodological Answer:
Discrepancies often arise from solvent effects or conformational flexibility . For validation:
Solvent Correction : Compare experimental (CDCl3) and computed (gas-phase) NMR using solvent correction models (e.g., PCM in Gaussian).
Dynamic Effects : Perform molecular dynamics (MD) simulations to assess conformational averaging. For example, piperidine ring puckering may shift proton environments .
Cross-Validation : Use 2D NMR (COSY, HSQC) to assign peaks unambiguously. ’s 1H/13C NMR assignments for a tert-butyl urea analog provide a template for resolving splitting patterns .
Advanced Question: What strategies are recommended for predicting biological activity based on structural analogs?
Methodological Answer:
Leverage QSAR models and docking studies guided by structurally related compounds:
- QSAR : Train models using bioactivity data from analogs (e.g., pyridothiadiazine derivatives with similar urea-thiophene motifs) . Descriptors like logP, H-bond donors, and topological polar surface area (TPSA) correlate with membrane permeability.
- Docking : Target receptors known to bind thiadiazole/urea motifs (e.g., kinase inhibitors). Use crystal structures (PDB) of homologous proteins to simulate binding modes. ’s pyrazole-thiophene derivatives demonstrate the importance of π-π stacking with aromatic residues .
Advanced Question: How to design stability studies under varying pH conditions?
Methodological Answer:
- Accelerated Stability Testing : Incubate the compound in buffers (pH 1–13) at 37°C. Monitor degradation via HPLC-MS at 0, 1, 7, and 30 days.
- Degradation Pathways : Acidic conditions may hydrolyze the urea moiety, while alkaline conditions could cleave the thiadiazole ring. Compare with ’s stability data for chlorophenyl-thiazolyl ureas .
- Kinetic Modeling : Use Arrhenius plots to predict shelf-life at 25°C.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
